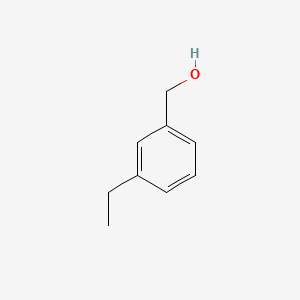

(3-Ethylphenyl)methanol

Descripción

Contextualization of Arylmethanols in Advanced Chemical Systems

Arylmethanols, also known as benzylic alcohols, are a class of organic compounds that serve as fundamental precursors in a multitude of synthetic transformations. Their utility stems from the reactivity of the benzylic hydroxyl group, which can be readily converted into other functional groups or participate in carbon-carbon and carbon-heteroatom bond-forming reactions. They are often favored over the corresponding aldehydes due to their greater stability and ease of handling rsc.org.

Research has demonstrated the versatility of arylmethanols in advanced chemical systems:

Dehydrogenative Synthesis : In the presence of ruthenium catalysts, arylmethanols can be used for the dehydrogenative synthesis of aryl-substituted 1,3,5-triazine (B166579) derivatives, providing an efficient alternative to methods using less stable aldehydes rsc.org.

Cross-Coupling Reactions : Palladium catalysis enables the direct dehydroxylative coupling of arylmethanols with arylboronic acids to construct di(hetero)arylmethane frameworks, which are structural motifs found in many pharmaceutical agents researchgate.net. This catalytic activation of the C(sp³)–O bond is a significant area of modern organic synthesis figshare.com.

Stannylation and Silylation : Direct transformation of non-preactivated benzylic alcohols into benzyl (B1604629) stannanes and benzyl silanes has been achieved through palladium-catalyzed C(sp³)–O activation, yielding valuable reagents for further synthetic applications like Stille coupling figshare.com.

Oxidative Coupling : Under transition-metal-free conditions, arylmethanols can function as acylating agents for heterocycles like quinolines and isoquinolines through oxidative cross-dehydrogenative coupling reactions organic-chemistry.org. This method is noted for its atom economy and simplicity organic-chemistry.org.

Synthesis of Complex Heterocycles : Gold and Brønsted acid catalyst systems have been employed for the reaction of arylmethanols with other indole (B1671886) derivatives to create complex, annulated bis-indole structures rsc.org.

The broad applicability of arylmethanols as stable, inexpensive, and readily available starting materials underscores their importance in developing novel synthetic methodologies for academic and industrial research rsc.orgresearchgate.net.

Nomenclature and Structural Representations for Academic Discourse

For clarity and precision in scientific communication, a standardized system of nomenclature and structural representation is essential. (3-Ethylphenyl)methanol is systematically named according to IUPAC conventions, and it is also identified by various other registry numbers and notation systems. Its structure consists of a benzene (B151609) ring substituted at position 1 with a hydroxymethyl group (-CH₂OH) and at position 3 with an ethyl group (-CH₂CH₃).

Table 1: Chemical Identifiers and Properties for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 53957-34-9, 82657-69-0 | nih.govcalpaclab.com |

| Molecular Formula | C₉H₁₂O | nih.gov |

| Molecular Weight | 136.19 g/mol | nih.gov |

| InChI | InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | nih.gov |

| InChIKey | JBXKSUUBAYVELX-UHFFFAOYSA-N | nih.gov |

| SMILES | CCC1=CC(=CC=C1)CO | nih.gov |

| Synonyms | 3-Ethylbenzenemethanol | nih.gov |

Overview of Research Trajectories for this compound

The research trajectory for this compound is primarily defined by its role as a synthetic intermediate and its natural occurrence.

Natural Product Chemistry: A notable research finding is the identification of this compound as a natural constituent in the plant Cedronella canariensis nih.gov. This discovery places the compound within the field of natural product chemistry, inviting further investigation into its biosynthetic pathways and potential biological role within the plant.

Synthetic Chemistry: As a member of the arylmethanol family, this compound is a valuable building block for organic synthesis. Its potential applications mirror the established reactivity of arylmethanols, serving as a precursor for more complex molecules. The related compound, (4-ethylphenyl)methanol, is utilized as an intermediate in the production of fragrances and flavors and has been studied for its potential antioxidant properties solubilityofthings.com. This suggests a similar potential for this compound in materials science and medicinal chemistry.

Research efforts involving this compound would likely focus on leveraging its functional groups for the synthesis of novel compounds. The general reactivity of arylmethanols suggests several potential research avenues for this specific molecule.

Table 2: Potential Research Applications of this compound based on Arylmethanol Reactivity

| Reaction Type | Potential Products/Applications | Relevant General Methodologies |

|---|---|---|

| Oxidation | 3-Ethylbenzaldehyde (B1676439), 3-Ethylbenzoic acid | Standard oxidation protocols |

| Cross-Coupling | Diaryl- and heteroarylmethanes, (3-Ethylbenzyl)stannanes, (3-Ethylbenzyl)silanes | Palladium-catalyzed dehydroxylative coupling researchgate.netfigshare.com |

| Acylation | Acylated heterocycles | Oxidative cross-dehydrogenative coupling organic-chemistry.org |

| Annulation | Complex polycyclic and heterocyclic structures | Gold/Brønsted acid-catalyzed reactions rsc.org |

These trajectories highlight the compound's utility in constructing diverse molecular scaffolds, which could be of interest in pharmaceutical and material science research.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-ethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXKSUUBAYVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968764 | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53957-34-9 | |

| Record name | Benzenemethanol, ar-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Ethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylphenyl Methanol and Analogues

Classical Organic Synthesis Approaches

Traditional methods for the synthesis of (3-Ethylphenyl)methanol primarily involve the reduction of functionalized precursors and the formation of carbon-carbon bonds using organometallic reagents.

Reductive Transformations of Precursor Compounds

A common and straightforward approach to this compound is the reduction of carbonyl compounds such as 3-ethylbenzaldehyde (B1676439) or derivatives of 3-ethylbenzoic acid.

The reduction of aldehydes to their corresponding primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. ugm.ac.id The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as ruthenium on a carbon support (Ru/C), to reduce benzoic acid derivatives to the corresponding benzyl (B1604629) alcohols. researchgate.netcabidigitallibrary.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in preventing over-reduction of the aromatic ring. researchgate.netcabidigitallibrary.org

Table 1: Comparison of Reductive Methods for this compound Synthesis

| Precursor | Reagent/Catalyst | Typical Solvent | Product |

|---|---|---|---|

| 3-Ethylbenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | This compound |

| 3-Ethylbenzoic Acid | H₂ / Ru-C | Dioxane/Water | This compound |

Organometallic Coupling Reactions (e.g., Grignard Chemistry)

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. purdue.edu this compound can be synthesized by reacting a Grignard reagent derived from a 3-ethylphenyl halide with formaldehyde. purdue.eduaskfilo.comyoutube.comdoubtnut.com

The Grignard reagent, 3-ethylphenylmagnesium bromide, is typically prepared by reacting 3-ethylbromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This nucleophilic organometallic species then reacts with the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound. purdue.eduaskfilo.comyoutube.comdoubtnut.com

Advanced and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These include photocatalytic and biocatalytic approaches that often offer milder reaction conditions and improved selectivity.

Photocatalytic Routes to this compound

Photocatalysis has emerged as a green and powerful tool in organic synthesis, utilizing light energy to drive chemical reactions. One potential photocatalytic route to this compound involves the selective hydroxylation of the benzylic C-H bond of 3-ethyltoluene (B166259). This approach is attractive as it starts from a readily available hydrocarbon.

Research has demonstrated the photocatalytic hydroxylation of benzene (B151609) to phenol using various photocatalysts. nih.gov The selective aerobic oxidation of C(sp³)-H bonds in substrates like toluene (B28343) and ethylbenzene has also been achieved using hetero-motif molecular junction photocatalysts, which can effectively reduce O₂ and oxidize the C-H bond. researchgate.net Furthermore, photoenzymatic systems have been developed for the stereoselective hydroxylation of ethylbenzene to (R)-1-phenylethanol, showcasing the potential for high selectivity in such transformations. researchgate.net

Enzyme-Catalyzed Synthesis and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov

The synthesis of chiral analogues of this compound, such as (R)- or (S)-1-(3-ethylphenyl)ethanol, can be achieved through the enzymatic reduction of 3-ethylacetophenone. Various microorganisms and isolated enzymes have been shown to effectively reduce substituted acetophenones. researchgate.netresearchgate.netnih.gov For instance, research has demonstrated the asymmetric reduction of 3'-methylacetophenone to (R)-1-(3-methylphenyl)ethanol with high yield. researchgate.net These biocatalytic reductions are often performed in aqueous media under mild conditions, making them a sustainable approach to chiral alcohol synthesis. nih.govnih.gov

Table 2: Advanced Synthesis Strategies for this compound and Analogues

| Method | Precursor | Catalyst/Enzyme | Product | Key Advantage |

|---|---|---|---|---|

| Photocatalytic Hydroxylation | 3-Ethyltoluene | Hetero-motif molecular junction photocatalyst | This compound | Use of abundant starting material |

| Biocatalytic Reduction | 3-Ethylacetophenone | Alcohol Dehydrogenase / Ketoreductase | Chiral 1-(3-ethylphenyl)ethanol | High enantioselectivity, mild conditions |

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is of great importance, particularly in the pharmaceutical and fine chemical industries. Chiral benzylic alcohols and their derivatives are valuable building blocks in organic synthesis. nih.gov

Several strategies have been developed for the asymmetric synthesis of chiral benzylic alcohols. One approach involves the enantioselective addition of nucleophiles to aldehydes. nih.gov Organocatalysis, for example, can be used to facilitate enantioselective aldol and Henry reactions starting from benzylic alcohols, which are oxidized in situ to the corresponding aldehydes. researchgate.netunizar.escore.ac.uk

Transition-metal catalysis also plays a crucial role in stereoselective synthesis. A Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reaction has been reported for the synthesis of various benzylic alcohol derivatives with adjacent stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.gov Furthermore, multi-catalytic one-pot procedures have been developed to convert simple starting materials like alkenes and aryl boronic acids into secondary benzylic alcohols with high stereoselectivity. chemrxiv.org The enantioselective addition of alkyl groups to aldehydes, another key transformation, can be achieved using chiral catalysts to produce enantioenriched secondary alcohols. mdpi.comacs.org

Optimization and Scale-Up Considerations in this compound Production

The transition from a laboratory-scale synthesis of this compound to industrial production necessitates careful optimization of reaction parameters and consideration of various scale-up challenges to ensure safety, efficiency, and economic viability.

Optimization of Synthetic Routes:

The yield and purity of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions employed. Key parameters that require optimization include:

Temperature: Many of the synthetic reactions, particularly Grignard reactions and reductions with powerful hydrides like LiAlH₄, are highly exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety. For instance, in a Grignard reaction, maintaining a moderate temperature during the formation of the Grignard reagent and its subsequent reaction is essential to minimize the formation of Wurtz coupling byproducts.

Solvent: The choice of solvent can significantly impact reaction rates and product yields. For Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent. In catalytic hydrogenation, the choice of solvent can influence the catalyst's activity and selectivity.

Catalyst: In catalytic hydrogenation, the type and loading of the catalyst are critical variables. Optimizing the catalyst can lead to higher conversion rates, improved selectivity, and milder reaction conditions (e.g., lower pressure and temperature).

Reagent Stoichiometry: The molar ratio of reactants can influence the reaction outcome. For example, in reductions, using an appropriate excess of the reducing agent ensures complete conversion of the starting material. In Grignard syntheses, the ratio of the Grignard reagent to the electrophile must be carefully controlled to maximize product formation and minimize side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Insufficient time can lead to incomplete conversion, while excessively long times may result in the formation of degradation products.

The following table provides a hypothetical example of how reaction conditions can be optimized for the synthesis of a substituted benzyl alcohol, which can be analogous to the optimization of this compound production.

| Parameter | Condition A | Condition B (Optimized) |

| Reactants | 3-Ethylbenzaldehyde, NaBH₄ | 3-Ethylbenzaldehyde, NaBH₄ |

| Solvent | Ethanol | Methanol |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Molar Ratio (Aldehyde:NaBH₄) | 1:1 | 1:1.1 |

| Reaction Time | 2 hours | 1 hour |

| Yield | 85% | 95% |

Scale-Up Considerations:

Scaling up the production of this compound from the laboratory to an industrial setting presents several challenges:

Heat Management: The exothermic nature of many of the synthetic routes is a major concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Inadequate heat removal can lead to a runaway reaction, posing a significant safety hazard. Therefore, efficient cooling systems and careful control of reagent addition rates are paramount.

Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenation, ensuring efficient mixing and contact between the reactants and the catalyst is crucial. The agitation system in a large-scale reactor must be designed to provide adequate mass transfer to maintain a high reaction rate.

Safety: The handling of flammable solvents (e.g., diethyl ether) and pyrophoric reagents (e.g., LiAlH₄) on a large scale requires stringent safety protocols and specialized equipment. Conducting a thorough process safety analysis is essential to identify and mitigate potential hazards.

Waste Management: Large-scale chemical production generates significant amounts of waste. Developing a sustainable process involves minimizing waste generation and implementing effective waste treatment and disposal procedures.

Mechanistic Investigations and Reaction Dynamics of 3 Ethylphenyl Methanol

Elucidation of Reaction Pathways for (3-Ethylphenyl)methanol Formation and Transformation

This compound is a key intermediate in the microbial degradation of 3-ethyltoluene (B166259), particularly by soil bacteria such as Pseudomonas putida harboring the TOL plasmid (pWWO). The formation and subsequent transformation of this compound are integral steps in the upper pathway of the TOL meta-cleavage pathway, which ultimately converts aromatic hydrocarbons into intermediates of central metabolism.

The initial step in the catabolism of 3-ethyltoluene involves the oxidation of the methyl group by the enzyme xylene monooxygenase, encoded by the xylMA genes on the TOL plasmid. This reaction yields 3-ethylbenzyl alcohol, which is synonymous with this compound.

The pathway then proceeds with the sequential oxidation of this compound. This transformation is catalyzed by two key enzymes also encoded by the TOL plasmid:

Benzyl (B1604629) alcohol dehydrogenase (BADH): This enzyme, encoded by the xylB gene, oxidizes this compound to its corresponding aldehyde, 3-ethylbenzaldehyde (B1676439).

Benzaldehyde (B42025) dehydrogenase (BZDH): Subsequently, the xylC gene product, benzaldehyde dehydrogenase, catalyzes the oxidation of 3-ethylbenzaldehyde to 3-ethylbenzoate.

This series of reactions effectively channels the ethyl-substituted aromatic compound into the lower (meta-cleavage) pathway, beginning with the dioxygenation of 3-ethylbenzoate.

Table 1: Key Enzymes and Transformations in the Upper TOL Pathway for 3-Ethyltoluene

| Enzyme | Gene | Substrate | Product |

| Xylene Monooxygenase | xylMA | 3-Ethyltoluene | This compound |

| Benzyl Alcohol Dehydrogenase | xylB | This compound | 3-Ethylbenzaldehyde |

| Benzaldehyde Dehydrogenase | xylC | 3-Ethylbenzaldehyde | 3-Ethylbenzoate |

Kinetic Analysis of Reactions Involving this compound

The kinetics of the enzymatic reactions involving this compound are crucial for understanding the efficiency and rate-limiting steps of the TOL pathway. While specific kinetic parameters for this compound with TOL-encoded benzyl alcohol dehydrogenase (BADH) are not extensively documented, studies on the substrate specificity of this enzyme provide significant insights.

Research has shown that the rates of BADH-catalyzed oxidation of substituted benzyl alcohols are largely independent of the electronic nature of substituents at the meta (position 3) and para (position 4) positions of the aromatic ring. nih.gov This suggests that the electronic effect of the ethyl group at the meta position in this compound would not significantly alter the reaction rate compared to unsubstituted benzyl alcohol. The enzyme exhibits a broad substrate specificity for a range of substituted benzyl alcohols, indicating its adaptability to various aromatic compounds. asm.org

Product inhibition studies on BADH from Pseudomonas putida have revealed that the enzyme follows a general Ordered Bi Bi kinetic mechanism under low proton acceptor conditions, transitioning to a Theorell-Chance mechanism at higher proton acceptor concentrations. nih.gov This indicates a sequential binding of the substrate and the NAD+ cofactor.

Downstream in the pathway, the degradation of the ring-cleavage product of 3-ethylcatechol (derived from 3-ethylbenzoate) has been studied. Cell extracts of P. putida mt-2 catalyze the meta-fission of 3-ethylcatechol to 2-hydroxy-6-oxo-2,4-octadienoate. nih.gov

Stereochemical Analysis of this compound-related Processes

The introduction of a substituent, such as an ethyl group, onto an aromatic ring can create a prochiral center, leading to the potential for stereospecific enzymatic reactions. While direct stereochemical studies on the formation or transformation of this compound are limited, related research on similar compounds provides a strong basis for understanding the potential stereochemical outcomes.

For instance, the microbial oxidation of 4-ethylphenol (B45693) by Pseudomonas putida JD1, catalyzed by the enzyme 4-ethylphenol methylenehydroxylase (4EPMH), demonstrates high stereospecificity. This enzyme converts 4-ethylphenol into 1-(4-hydroxyphenyl)ethanol. The stereochemistry of the resulting alcohol is dependent on the electron acceptor used; with horse heart cytochrome c or azurin, the R(+) enantiomer is produced. nih.gov This highlights the ability of bacterial enzymes to perform stereoselective hydroxylations on the benzylic carbon of an ethyl substituent.

Given that the xylene monooxygenase of the TOL pathway catalyzes a hydroxylation reaction on the methyl group of toluene (B28343) and its derivatives, it is plausible that the oxidation of 3-ethyltoluene to this compound could also proceed with a degree of stereoselectivity, although this has not been explicitly demonstrated for this specific substrate. The chiral center would be at the benzylic carbon of the newly formed hydroxymethyl group if the oxidation were to occur on the ethyl group's alpha-carbon, however, the TOL pathway primarily targets the methyl group for initial oxidation. In the context of the established pathway where the methyl group is oxidized, this compound itself is achiral. However, subsequent modifications or alternative enzymatic activities could potentially introduce chirality.

Role of this compound in Biochemical and Metabolic Pathways

This compound plays a transient but essential role as a metabolic intermediate in the aerobic degradation of 3-ethyltoluene by microorganisms. Its significance lies in its position within the TOL meta-cleavage pathway, which is a well-characterized route for the bioremediation of aromatic hydrocarbons.

The TOL pathway is divided into an "upper" pathway, which funnels various substituted toluenes to the corresponding benzoates, and a "lower" pathway, which processes these benzoates through ring cleavage and subsequent reactions to yield intermediates of the Krebs cycle. This compound is a central molecule in the upper pathway when 3-ethyltoluene is the growth substrate.

The interaction between this compound and benzyl alcohol dehydrogenase (BADH) is a key determinant of the metabolic flux. BADH from the TOL plasmid is a member of the long-chain zinc-containing alcohol dehydrogenase family. nih.gov It possesses an active site that is specifically adapted for aromatic substrates.

Structural comparisons with other alcohol dehydrogenases, such as horse liver alcohol dehydrogenase, reveal amino acid substitutions in the active site of BADH that are likely responsible for its preference for aromatic alcohols like this compound. nih.gov The enzyme's ability to accommodate substituents at the meta and para positions allows it to process a variety of substituted benzyl alcohols. The ethyl group at the 3-position of this compound fits within the substrate-binding pocket, allowing for efficient oxidation to the corresponding aldehyde.

Computational Chemistry and Theoretical Modeling of 3 Ethylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of (3-Ethylphenyl)methanol. Such studies would typically involve calculating molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. Furthermore, electrostatic potential maps could reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. While these methods are standard, specific results for this compound are not present in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations would track the movements of atoms over time, providing insights into the molecule's conformational flexibility, particularly the rotation around the C-C and C-O bonds. By simulating this compound in various solvents, MD could also be used to understand its intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern its physical properties like boiling point and solubility. However, published MD simulation data for this specific compound is currently unavailable.

Predictive Modeling of Reaction Mechanisms and Catalytic Cycles

Computational modeling can be a powerful tool for predicting the mechanisms of chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanisms and transition states. This is particularly valuable for understanding its oxidation, esterification, or other characteristic reactions of benzyl (B1604629) alcohols. In the context of catalysis, computational models could help in designing catalysts that selectively promote desired transformations of this compound. At present, there are no specific published models for the reaction mechanisms or catalytic cycles of this compound.

Computational Approaches to Metabolic Flux Analysis and Pathway Optimization

While this compound is not a central metabolite, computational tools could theoretically be used to explore its potential biotransformation pathways in various organisms.

Application of Metabolic Control Theory

Metabolic Control Analysis (MCA) is a framework for understanding how changes in enzyme concentrations and activities affect the flux through a metabolic pathway. If this compound were to be part of a biosynthetic or biodegradation pathway, MCA could be used to identify the rate-limiting steps and suggest strategies for optimizing the production or degradation of the compound. This, however, remains a hypothetical application due to the absence of known metabolic pathways involving this compound.

Stoichiometric and Structured Model Development

Stoichiometric models, which are based on the mass balance of metabolites in a network, could be constructed to represent the metabolic network that might involve this compound. These models could be used for Flux Balance Analysis (FBA) to predict the theoretical yield of a product derived from this compound. Structured models, which provide a more detailed description of cellular processes, could offer further insights. The development of such models is contingent on the identification of enzymes and reactions that act on this compound, information which is not currently available.

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (3-Ethylphenyl)methanol, both ¹H and ¹³C NMR are used to confirm its structural assignment. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. illinois.edusigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule.

Ethyl Group: The ethyl substituent gives rise to a triplet at approximately 1.24 ppm, corresponding to the three protons of the methyl (-CH₃) group, coupled to the adjacent methylene (B1212753) protons. The two methylene (-CH₂-) protons of the ethyl group appear as a quartet around 2.65 ppm due to coupling with the methyl protons.

Methylene Bridge: The two protons of the benzylic methylene group (-CH₂OH) typically appear as a singlet at about 4.68 ppm. The absence of coupling indicates no adjacent protons.

Hydroxyl Proton: The hydroxyl (-OH) proton is usually observed as a broad singlet. Its chemical shift can vary depending on concentration and temperature but is often found around 1.6-2.0 ppm.

Aromatic Protons: The four protons on the substituted benzene (B151609) ring appear as a complex multiplet pattern in the region of 7.10-7.30 ppm. The meta-substitution pattern leads to overlapping signals that require higher resolution instrumentation for complete assignment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Ethyl Group Carbons: The methyl carbon (-CH₃) of the ethyl group resonates at a lower chemical shift, typically around 15.5 ppm. The methylene carbon (-CH₂-) of the ethyl group is found further downfield at approximately 28.9 ppm.

Methylene Bridge Carbon: The benzylic carbon (-CH₂OH) gives a signal at about 65.2 ppm.

Aromatic Carbons: The benzene ring shows six distinct signals. The carbon atom bearing the hydroxymethyl group (C-1) and the carbon with the ethyl group (C-3) are quaternary and have different chemical shifts from the protonated carbons. The chemical shifts for the aromatic carbons are expected in the range of 125-145 ppm. The specific shifts are influenced by the electronic effects of the substituents.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.24 | Triplet | ~15.5 |

| Ethyl -CH₂- | ~2.65 | Quartet | ~28.9 |

| Ar-CH₂OH | ~4.68 | Singlet | ~65.2 |

| -OH | ~1.8 (broad) | Singlet | - |

| Aromatic C-H | ~7.10-7.30 | Multiplet | ~125-145 |

| Aromatic C (quaternary) | - | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₉H₁₂O), the calculated molecular weight is 136.19 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), which can then undergo fragmentation.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 136, confirming the molecular weight of the compound.

Fragment Analysis: The fragmentation pattern of benzyl (B1604629) alcohol derivatives is well-characterized. libretexts.org Common fragmentation pathways for this compound would include:

Loss of a hydrogen atom (M-1): Formation of a stable benzylic oxonium ion at m/z 135, which is often a prominent peak.

Loss of a hydroxyl radical (M-17): Cleavage of the C-O bond results in a fragment at m/z 119.

Loss of a formyl radical (M-29): This can lead to a fragment at m/z 107.

Formation of the tropylium (B1234903) ion: A characteristic rearrangement and fragmentation for benzyl compounds can lead to the formation of the tropylium ion at m/z 91.

Loss of the ethyl group (M-29): Cleavage of the ethyl group from the aromatic ring would result in a fragment at m/z 107.

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 136 | [C₉H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₉H₁₁O]⁺ | H˙ |

| 119 | [C₉H₁₁]⁺ | ˙OH |

| 107 | [C₈H₇O]⁺ or [C₇H₇]⁺ | CHO˙ or C₂H₅˙ |

| 91 | [C₇H₇]⁺ | C₂H₅O˙ (Tropylium ion) |

Chromatographic Separations (GC, HPLC) for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for separating components of a mixture, allowing for both the assessment of purity and the quantitative determination of a compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. semanticscholar.orgglobalresearchonline.net

Purity Assessment: A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent) and a flame ionization detector (FID). ewai-group.com A pure sample of this compound will show a single major peak at a specific retention time under defined chromatographic conditions. The presence of other peaks would indicate impurities, and their peak areas can be used to estimate their relative concentrations.

Quantitative Determination: For quantitative analysis, a calibration curve is constructed by injecting standard solutions of known concentrations. globalresearchonline.net The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its exact concentration. An internal standard can be used to improve accuracy and precision.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound, particularly for non-volatile impurities or for formulations where GC is not suitable. helixchrom.comhelixchrom.com

Purity Assessment: Reversed-phase HPLC is the most common mode for analyzing aromatic alcohols. molnar-institute.com A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm. Similar to GC, the purity is assessed by the presence of a single major peak.

Quantitative Determination: Quantification by HPLC also relies on the use of a calibration curve generated from standards of known concentration. acs.org The peak area is directly proportional to the concentration of the compound. This method is highly reproducible and accurate for determining the amount of this compound in a sample.

Vibrational (IR, Raman) and Electronic (UV/Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods that probe the vibrational and electronic transitions within a molecule are used to identify the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its functional groups. kcvs.cadocbrown.info

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups are observed as stronger bands just below 3000 cm⁻¹.

C=C Aromatic Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1000-1075 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that also probes vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would prominently feature: physicsopenlab.org

Aromatic Ring Vibrations: Strong signals corresponding to the breathing modes of the benzene ring.

C-H and C-C Stretches: Characteristic bands for the alkyl (ethyl and methylene) and aromatic C-H and C-C bonds.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. sigmaaldrich.com The UV spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show a primary absorption band (λₘₐₓ) around 260-270 nm, which is characteristic of a substituted benzene ring.

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | 3600-3200 (broad) | O-H stretch |

| 3100-3000 | Aromatic C-H stretch | |

| 3000-2850 | Aliphatic C-H stretch | |

| 1600-1450 | Aromatic C=C stretch | |

| 1075-1000 (strong) | C-O stretch | |

| Raman | ~1000 | Aromatic ring breathing |

| ~3060, ~2930 | Aromatic and Aliphatic C-H stretches | |

| UV/Visible | ~265 nm | π → π* transition (Benzene ring) |

Applications of 3 Ethylphenyl Methanol in Advanced Materials Science and Engineering

Precursor in Polymer Chemistry and Resin Development

The chemical structure of (3-ethylphenyl)methanol, possessing a primary alcohol functional group, makes it a suitable monomer for polycondensation reactions. This allows for its integration into the backbone of various polymers, including polyesters and polyurethanes, and as a modifier in resin systems like epoxy resins.

Polyesters and Polyurethanes: this compound can react with dicarboxylic acids or their derivatives to form polyesters. The presence of the ethylphenyl group in the polymer backbone can influence the material's thermal and mechanical properties, such as its glass transition temperature (Tg) and solubility. Similarly, its reaction with diisocyanates can yield polyurethanes, where the aromatic nature of the this compound-derived unit can enhance the rigidity and thermal stability of the resulting polymer.

Epoxy Resins: In epoxy resin formulations, aromatic alcohols like benzyl (B1604629) alcohol are known to act as reactive diluents and modifiers. strath.ac.ukhanepoxy.netjustia.comsuzehg.comresearchgate.net They can reduce the viscosity of the uncured resin, facilitating processing, and also participate in the curing reaction, often accelerating it. strath.ac.uksuzehg.com this compound can be expected to perform a similar role. Its hydroxyl group can react with the epoxy rings, and its molecular structure can become integrated into the crosslinked network, potentially improving the toughness and thermal properties of the cured resin. suzehg.com A patent on the use of substituted benzyl alcohols in epoxy systems highlights their role as modifiers that enhance reactivity and simplify processing. justia.com

| Polymer System | Role of this compound | Potential Impact on Properties |

|---|---|---|

| Polyesters | Monomer (diol component) | - Increased aromatic content

|

| Polyurethanes | Chain extender/modifier | - Enhanced rigidity and thermal resistance

|

| Epoxy Resins | Reactive diluent/modifier | - Viscosity reduction

|

Integration into Electronic Materials and Devices

While direct applications of this compound in electronic materials are not extensively documented, its derivatives hold promise for this field. The aromatic nature of the compound is a key feature, as aromatic structures are fundamental to many organic electronic materials, including conductive polymers and materials for organic light-emitting diodes (OLEDs).

By functionalizing this compound, it can be converted into monomers suitable for the synthesis of electroactive polymers. For instance, it could be incorporated into polymer chains that form part of the dielectric layer in capacitors or as a component in the synthesis of hole-transporting materials for OLEDs. The ethyl group offers a site for further chemical modification to fine-tune the electronic properties of the resulting materials.

Component in Optical Coatings and Optoelectronic Materials

The refractive index and UV absorption characteristics of aromatic compounds make them suitable for applications in optical coatings. This compound and polymers derived from it can be utilized in the formulation of materials for photoresists and anti-reflective coatings.

Photoresists are light-sensitive materials used in microlithography to pattern substrates. The composition of a photoresist is critical to its performance. Benzyl alcohol is known to be used as a solvent and a component in some photoresist formulations. cornell.edu The aromatic ring in this compound can contribute to the etch resistance of the photoresist, a crucial property for transferring the patterned image to the underlying substrate. Furthermore, the hydroxyl group allows for the incorporation of this compound as a monomeric unit into the polymer backbone of a photoresist resin, potentially influencing its solubility and imaging characteristics.

Anti-reflective coatings are used to reduce reflection from the surface of optical components and semiconductor wafers. Highly aromatic polymers are often desirable for these coatings due to their high refractive index and absorption at specific wavelengths. Patents describe the use of aromatic compounds, including those derived from aromatic alcohols, as chromophores in anti-reflective coating compositions. The aromatic ring of this compound can act as a chromophore, and by polymerizing it or its derivatives, a material with the desired optical properties for an anti-reflective layer can be obtained.

| Application | Role of this compound Moiety | Relevant Properties |

|---|---|---|

| Photoresists | Monomeric unit in resist polymer | - Aromaticity for etch resistance

|

| Anti-Reflective Coatings | Chromophore in the polymer | - High refractive index

|

Role in Functional Materials Exhibiting Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. frontiersin.orgbohrium.com This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. The archetypal AIE luminogen is tetraphenylethylene (B103901) (TPE), which is synthesized from the McMurry coupling of a benzophenone (B1666685) derivative. nih.govacs.org

This compound can serve as a precursor for the synthesis of AIE-active molecules. The synthesis pathway involves the oxidation of this compound to 3-ethylbenzaldehyde (B1676439), followed by a Grignard reaction with a phenylmagnesium halide to produce (3-ethylphenyl)(phenyl)methanol, which is then oxidized to 3-ethylbenzophenone (B196072). The subsequent McMurry coupling of 3-ethylbenzophenone would yield a TPE derivative with ethyl groups, which is expected to exhibit AIE properties. The presence of the ethyl groups can influence the packing of the molecules in the aggregated state, thereby affecting their emission characteristics. acs.org

Proposed Synthesis of a TPE-based AIE Luminogen from this compound:

Oxidation: this compound → 3-Ethylbenzaldehyde

Grignard Reaction: 3-Ethylbenzaldehyde + Phenylmagnesium bromide → (3-Ethylphenyl)(phenyl)methanol

Oxidation: (3-Ethylphenyl)(phenyl)methanol → 3-Ethylbenzophenone

McMurry Coupling: 2 x 3-Ethylbenzophenone → 1,1,2,2-tetrakis(3-ethylphenyl)ethylene (an AIE luminogen)

Design and Synthesis of Derivatives for Specific Material Properties

The versatility of this compound as a starting material allows for the design and synthesis of a wide range of derivatives with specific properties for advanced materials.

Liquid Crystalline Polymers: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where rigid, mesogenic (liquid crystal-forming) units are attached to a flexible polymer backbone. Benzyl ether groups are known to be effective linkers in the side chains of SCLCPs. bit.edu.cndtic.milnih.gov By converting the hydroxyl group of this compound into a benzyl ether and attaching a mesogenic core, a monomer suitable for polymerization into an SCLCP can be created. The ethyl group on the phenyl ring can influence the packing of the mesogenic units and thus the liquid crystalline phase behavior of the polymer.

Polymers with Enhanced Thermal Stability: The thermal stability of a polymer is a critical property for many applications. The incorporation of rigid aromatic structures into a polymer backbone generally increases its thermal stability. The ethylphenyl group of this compound contributes to the rigidity of the polymer chain. Furthermore, the ethyl group can influence interchain interactions, which can also affect the thermal degradation behavior of the material. dtic.milmdpi.commdpi.com By designing polymers with a high content of this compound-derived units, it may be possible to achieve materials with improved resistance to thermal degradation.

Future Directions and Interdisciplinary Research Horizons

Exploration of Novel Catalytic Systems for (3-Ethylphenyl)methanol Synthesis and Transformation

The efficient and selective synthesis of this compound is a primary area for future catalytic research. While traditional methods for producing benzyl (B1604629) alcohol derivatives are established, the development of more sustainable and atom-economical catalytic systems remains a key objective. Future research will likely focus on several key areas:

Advanced Oxidation Catalysts: The selective oxidation of 3-ethyltoluene (B166259) to this compound is a critical transformation. Current research into the oxidation of similar molecules, such as benzyl alcohol, utilizes catalysts like palladium-zinc on a titanium dioxide support (Pd-Zn/TiO2) and palladium oxide on ceria nanorods (PdOx/CeO2-NR). mdpi.com Future work could adapt and optimize these systems for the specific electronic and steric properties of 3-ethyltoluene. The goal will be to achieve high selectivity to the alcohol, minimizing over-oxidation to the corresponding aldehyde or carboxylic acid.

Biocatalysis and Enzymatic Synthesis: The use of enzymes and whole-cell biocatalysts offers a green and highly selective alternative for the synthesis of aromatic alcohols. Future research could explore the use of engineered enzymes, such as monooxygenases, to directly hydroxylate the benzylic position of 3-ethyltoluene. This approach could offer unparalleled selectivity under mild reaction conditions.

Catalytic Transformations of this compound: Beyond its synthesis, the development of novel catalytic systems for the transformation of this compound into value-added chemicals is a promising frontier. This includes the design of catalysts for selective etherification, esterification, and amination reactions, opening pathways to new classes of functional molecules.

A comparative look at potential catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages | Research Focus for this compound |

| Heterogeneous Catalysis (e.g., Pd-Zn/TiO2) | High stability, ease of separation, recyclability. | Catalyst design to control selectivity and prevent over-oxidation. |

| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Development of novel ligands to tune the catalytic properties for the specific substrate. |

| Biocatalysis | High enantioselectivity, environmentally benign reaction conditions. | Enzyme screening and engineering for the specific hydroxylation of 3-ethyltoluene. |

Integration of this compound into Supramolecular Assemblies

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science and nanotechnology. The unique structure of this compound, with its hydroxyl group capable of hydrogen bonding and its aromatic ring capable of π-π stacking, makes it an intriguing building block for such assemblies.

Research on similar aromatic alcohols has shown that the phenyl ring can have a significant impact on the self-assembly process. researchgate.netnih.gov It can act as a steric hindrance while also introducing competitive O-H…π interactions alongside traditional O-H…O hydrogen bonds. researchgate.net Future investigations into this compound in supramolecular chemistry could explore:

Liquid Crystals: The anisotropic nature of this compound derivatives could be exploited to design novel liquid crystalline materials. By modifying the ethyl and hydroxyl groups, it may be possible to tune the mesophase behavior and create materials with interesting optical and electronic properties.

Organogels: The ability of this compound to form extended hydrogen-bonded networks could be harnessed to create organogels. These soft materials have potential applications in areas such as drug delivery, sensing, and catalysis.

Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives will provide insights into the interplay of hydrogen bonding, π-π stacking, and van der Waals interactions. This knowledge is crucial for the rational design of crystalline materials with desired properties.

Advanced Manufacturing Techniques for this compound-Derived Materials

The translation of laboratory-scale discoveries to industrial applications hinges on the development of advanced manufacturing techniques. For materials derived from this compound, future research in this area will be critical. Potential areas of focus include:

Polymer Synthesis and Processing: this compound can serve as a monomer or a modifying agent in the synthesis of polymers. Future work could explore its incorporation into polyesters, polycarbonates, and polyurethanes to impart specific properties such as thermal stability, flame retardancy, or altered refractive index. Advanced polymerization techniques like controlled radical polymerization could be employed to create well-defined polymer architectures.

Additive Manufacturing (3D Printing): The development of photo-curable resins based on this compound derivatives could open up new possibilities in additive manufacturing. These materials could offer unique optical, mechanical, or thermal properties for the fabrication of complex three-dimensional structures.

Thin-Film Deposition: For applications in electronics and optics, the deposition of thin films of this compound-containing materials will be important. Techniques such as spin coating, chemical vapor deposition (CVD), and atomic layer deposition (ALD) could be explored to create uniform and high-quality films.

Predictive Design and Discovery of New Chemical Functionalities through Computational Methods

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules and materials. In the context of this compound, computational methods can provide valuable insights and guide experimental efforts.

Computational studies on related molecules, such as benzyl alcohol, have been used to understand reaction mechanisms and catalyst behavior. For instance, density functional theory (DFT) calculations have been employed to investigate the adsorption energies of benzyl alcohol and its oxidation products on catalyst surfaces. researchgate.netnih.gov Future computational research on this compound could involve:

Reaction Mechanism Elucidation: DFT and other quantum chemical methods can be used to elucidate the detailed mechanisms of catalytic reactions involving this compound. This can help in the rational design of more efficient and selective catalysts.

Virtual Screening of Derivatives: Computational screening of virtual libraries of this compound derivatives can be used to identify candidates with desired properties, such as specific binding affinities for biological targets or optimized electronic properties for materials applications.

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution, at interfaces, or within supramolecular assemblies. This can provide insights into its self-assembly behavior and its interactions with other molecules.

A summary of computational approaches and their potential applications is provided below:

| Computational Method | Application for this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, calculation of electronic structures. |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets. |

| Molecular Dynamics (MD) Simulations | Study of self-assembly processes, investigation of conformational dynamics, simulation of material properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for the biological activity or physical properties of derivatives. |

Q & A

Basic: What are the established synthetic routes for (3-Ethylphenyl)methanol, and what mechanistic insights govern these methods?

This compound is synthesized via:

- Catalytic Hydrogenation : Reduction of 3-ethylacetophenone using Pd-C under hydrogen atmosphere, yielding the alcohol via ketone-to-alcohol conversion .

- Grignard Reaction : Addition of 3-ethylphenylmagnesium bromide to formaldehyde, followed by acidic workup to form the alcohol .

- Reduction of Esters/Ketones : Use of NaBH₄ or LiAlH₄ to reduce 3-ethylbenzaldehyde or its esters .

Mechanistic considerations include steric effects of the ethyl group on reaction kinetics and selectivity, particularly in hydrogenation where the Pd-C catalyst’s surface accessibility is critical .

Basic: How should researchers characterize this compound to confirm purity and structural integrity?

Key analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 2.6–2.7 ppm (quartet, CH₂ of ethyl), δ 4.6–4.7 ppm (singlet, -CH₂OH), and aromatic protons at δ 7.1–7.4 ppm .

- ¹³C NMR : Signals for the alcohol-bearing carbon (~65 ppm) and ethyl carbons (~15–25 ppm) .

- IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 150.1 (C₉H₁₂O) and fragmentation patterns .

Advanced: What experimental strategies can optimize the yield of this compound in catalytic hydrogenation?

- Catalyst Optimization : Screen Pd/C, PtO₂, or Raney Ni for activity; adjust catalyst loading (e.g., 5–10 wt%) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility, while methanol improves hydrogen diffusion .

- Reaction Monitoring : Use TLC (Rf ~0.3 in hexane:EtOAc 3:1) or HPLC (C18 column, retention time ~5–6 min) to track conversion .

- Post-Reaction Workup : Quench with dilute HCl to neutralize residual catalyst; purify via column chromatography (silica gel, hexane:EtOAc gradient) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Systematic SAR Studies : Modify substituents (e.g., halogenation at the phenyl ring) to isolate structural contributors to activity .

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculate transition-state energies for SN2 reactions (e.g., tosylation) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetone vs. DMF) on reaction rates .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- Waste Disposal : Collect organic waste separately; neutralize acidic/basic byproducts before disposal .

Advanced: How can the environmental impact of this compound be assessed?

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to measure mineralization in aqueous systems .

- Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algae (IC₅₀) to assess aquatic risks .

- Metabolite Identification : Employ LC-MS/MS to detect degradation products (e.g., 3-ethylbenzoic acid) .

Advanced: What is the role of this compound in synthesizing bioactive quinazolinones?

- Intermediate in Anticancer Agents : React with thioureas or hydrazines to form 3-substituted quinazolin-4(3H)-ones, which exhibit cytotoxicity via kinase inhibition .

- Case Study : Synthesis of 3-(3-Ethylphenyl)-2-hydrazinoquinazolin-4-one via nucleophilic displacement of methylthio groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.